

Introduction to the 1,7-naphthyridine core structure

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Compound of Interest

Compound Name: 3,4,8-Trichloro-1,7-naphthyridine

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An In-Depth Technical Guide to the 1,7-Naphthyridine Core Structure

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Abstract

The 1,7-naphthyridine core, a heterocyclic aromatic scaffold composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid, planar geometry make it an ideal building block for developing highly specific and potent therapeutic agents.[4] This guide provides a comprehensive overview of the 1,7-naphthyridine core, detailing its fundamental properties, key synthetic methodologies, chemical reactivity, and significant applications in modern drug discovery, with a particular focus on its role in developing targeted kinase inhibitors.

Introduction to the 1,7-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds consisting of two fused pyridine rings.[1][3] There are six possible isomers, distinguished by the positions of the two nitrogen atoms; the 1,7-naphthyridine isomer is one of the most significant in contemporary drug development.[1][3] Its structure imparts a unique combination of hydrogen bonding capabilities (as an acceptor at N7) and a rigid framework for orienting substituents, which is crucial for precise interactions with biological targets.[5] This scaffold is prevalent in a wide range of biologically active molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][6]

The fundamental structure of 1,7-naphthyridine is presented below, with the standard IUPAC numbering system. Understanding this numbering is critical for interpreting synthetic routes and structure-activity relationships (SAR).

Caption: The 1,7-Naphthyridine Core Structure with IUPAC Numbering.

Physicochemical Properties

The fundamental physicochemical properties of the parent 1,7-naphthyridine molecule are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂	[7][8][9][10]
Molecular Weight	130.15 g/mol	[7][8][9][10]
CAS Number	253-69-0	[7][8][9][10]
Appearance	White to tan crystalline solid/oil	[4]
LogP (Octanol/Water)	1.630 (Calculated)	[7]
Water Solubility	Limited; Log ₁₀ WS = -2.81 (Calculated)	[2][7]
Organic Solvent Solubility	Soluble in DMSO, acetone, and alcohols	[2]
Synonyms	1,7-Diazanaphthalene, 1,7-Pyridopyridine	[7][8][9]

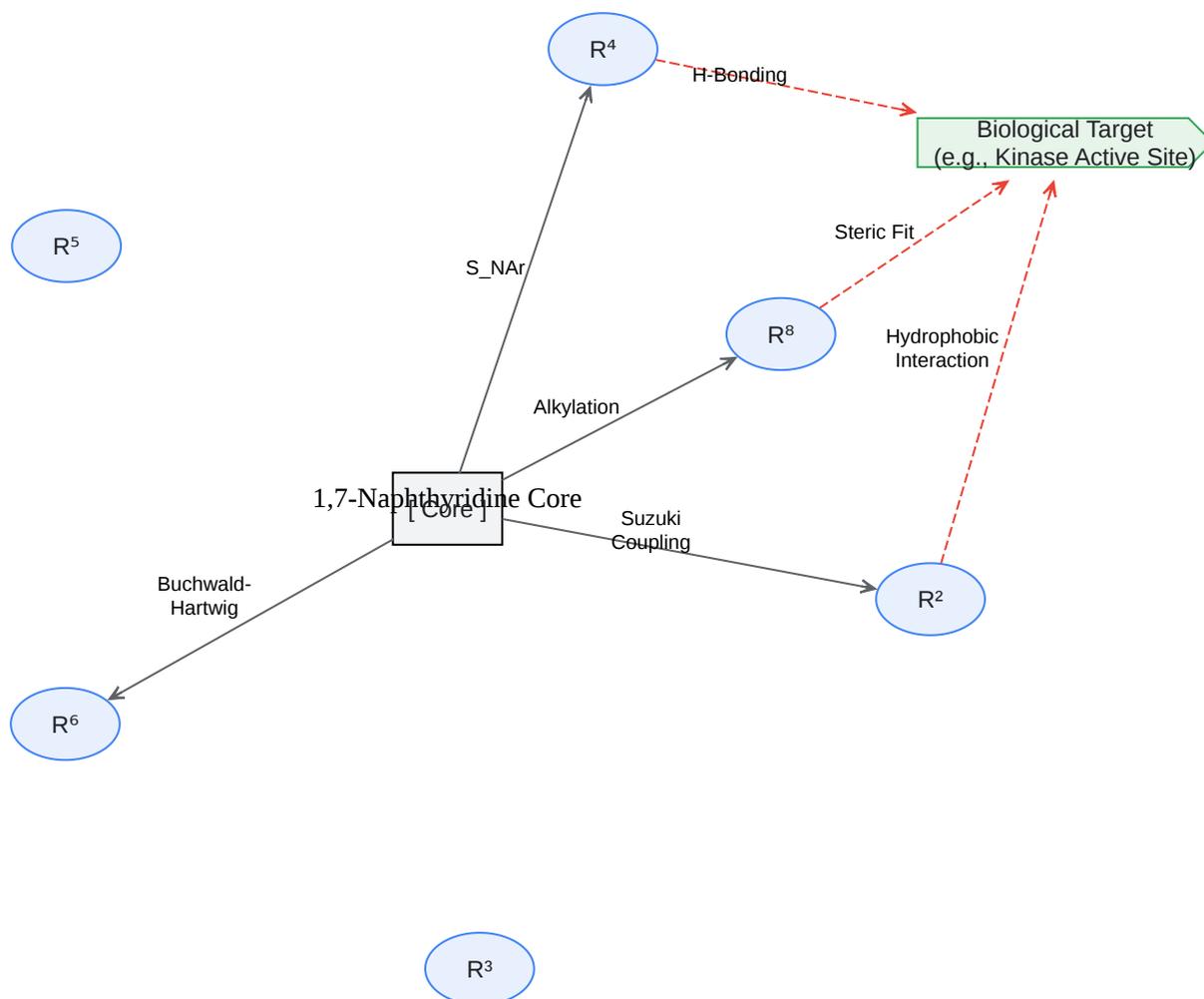
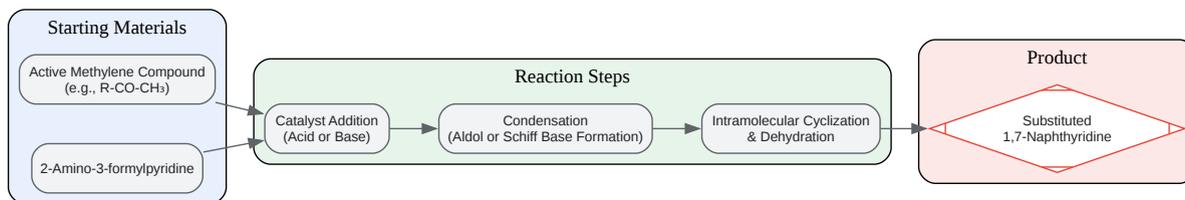
Synthesis of the 1,7-Naphthyridine Core

The construction of the 1,7-naphthyridine ring system is a cornerstone of its application. Several synthetic strategies have been developed, with the Friedländer annulation being one of the most classic and versatile methods.[11][12]

The Friedländer Annulation

The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminopyridine aldehyde or ketone with a compound containing a reactive α -methylene group (e.g., a ketone or ester), followed by cyclodehydration.^{[12][13]} This reaction is highly effective for generating substituted quinolines and their heteroaromatic analogs like naphthyridines.^[12] The choice of catalyst (e.g., trifluoroacetic acid, Lewis acids, or bases like pyrrolidine) can significantly influence reaction efficiency and regioselectivity.^{[12][14]}

The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.^[12]



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